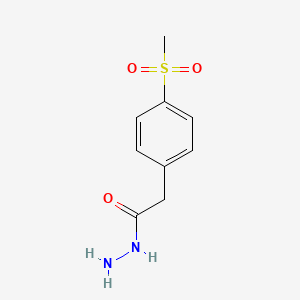

2-(4-Methanesulfonylphenyl)acetohydrazide

Description

Properties

IUPAC Name |

2-(4-methylsulfonylphenyl)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-15(13,14)8-4-2-7(3-5-8)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTVDJMTAGGYCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation: 4-(Methanesulfonyl)phenyl Acetic Acid and Ester

The precursor 4-(methanesulfonyl)phenyl acetic acid can be synthesized by oxidation of 4-methylthiophenylacetonitrile or related compounds, followed by hydrolysis and esterification.

Conversion of Ethyl 4-(Methanesulfonyl)phenyl Acetate to 2-(4-Methanesulfonylphenyl)acetohydrazide

The critical step in preparing the target compound is the reaction of the ester with hydrazine hydrate:

- A mixture of ethyl 4-(methanesulfonyl)phenyl acetate (0.1 mol) and hydrazine hydrate (0.15 mol) is refluxed in ethanol for approximately 10 hours.

- After reflux, the solvent is removed under reduced pressure, and the residue is quenched in ice-cold water.

- The precipitated solid is filtered, washed, dried, and purified by recrystallization from ethanol.

- The product is obtained as a colorless solid with a melting point of 118–120 °C and a yield of approximately 89%.

Spectroscopic characteristics confirming the structure include:

- IR bands: 3286 cm⁻¹ (NH₂/NH), 1644 cm⁻¹ (C=O), 1315 and 1142 cm⁻¹ (S=O).

- ¹H NMR signals consistent with aromatic protons, methylsulfonyl protons, and hydrazide NH protons.

| Parameter | Details |

|---|---|

| Reagents | Ethyl 4-(methanesulfonyl)phenyl acetate, hydrazine hydrate |

| Solvent | Ethanol |

| Reaction time | 10 hours reflux |

| Yield | 89% |

| Melting point | 118–120 °C |

| Characterization | IR, ¹H NMR, ¹³C NMR, Mass Spectrometry |

Reference:

Alternative Synthetic Routes and Related Derivatives

Synthesis via Hydrazine Reaction with 4′-(Methylsulfonyl)acetophenone

Another approach involves the reaction of 4′-(methylsulfonyl)acetophenone with hydrazine derivatives or thiosemicarbazide to form hydrazine-based intermediates, which can be further elaborated into heterocyclic compounds such as thiazoles.

For example, refluxing 4′-(methylsulfonyl)acetophenone with thiosemicarbazide in ethanol for 4–5 hours yields hydrazine-1-carbothioamide derivatives with yields around 78%.

These intermediates can be further reacted with substituted 2-bromoacetophenones to form thiazole derivatives.

While this route is more complex and targets other heterocycles, it demonstrates the versatility of the methanesulfonylphenyl acetohydrazide scaffold.

Summary Table of Preparation Methods

Analytical and Characterization Techniques

- Thin-layer chromatography (TLC) is commonly used to monitor reaction progress.

- Infrared spectroscopy (IR) confirms functional groups such as NH, C=O, and S=O.

- Nuclear magnetic resonance (¹H and ¹³C NMR) provides detailed structural information.

- Melting point determination assesses purity.

- Mass spectrometry confirms molecular weights.

These techniques ensure the identity and purity of 2-(4-methanesulfonylphenyl)acetohydrazide and its derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methanesulfonylphenyl)acetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.

Substitution: The acetohydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Substituted hydrazides.

Scientific Research Applications

2-(4-Methanesulfonylphenyl)acetohydrazide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-(4-Methanesulfonylphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Anti-Inflammatory Activity

- N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide (9d): Exhibited 45% reduction in carrageenan-induced edema in rats, comparable to diclofenac (35–74%).

- Target Compound (Hypothetical) : The methanesulfonyl group may confer greater metabolic stability than chlorine, but anti-inflammatory efficacy remains unstudied.

Anticancer and Cytotoxic Activity

- Triazole-thiol acetohydrazides (): Demonstrated IC₅₀ values in the low micromolar range against melanoma (IGR39) and breast cancer (MDA-MB-231) cells. The triazole-thiol moiety likely enhances DNA intercalation or kinase inhibition .

- Benzothiazole derivatives (): Showed selective cytotoxicity against glioma (C6) and colorectal (HT-29) cell lines. The benzothiazole scaffold is known for topoisomerase inhibition .

- Target Compound (Hypothetical) : The methanesulfonyl group could improve solubility, but its electron-withdrawing nature might reduce nucleophilic reactivity compared to thiol or triazole groups.

Antimicrobial Activity

- 1,3,4-Oxadiazole derivatives () : Achieved MIC values of 30.2–43.2 μg/cm³ against bacterial strains. Cyclization of the hydrazide into oxadiazole enhances membrane disruption .

- Benzimidazole-triazole hybrids () : Displayed broad-spectrum antifungal activity (comparable to fluconazole) due to the benzimidazole moiety’s DNA-binding affinity .

- Target Compound (Hypothetical) : The methanesulfonyl group may reduce antimicrobial potency compared to heterocyclic substituents, as seen in nitrophenyl-piperazinyl analogs ().

Anticholinesterase Activity

- Nitro-phenyl-piperazinyl acetohydrazides () : Showed weak AChE inhibition (IC₅₀ = 29.5 mM for compound 206), likely due to the nitro group’s electron-withdrawing effects reducing binding affinity .

- Target Compound (Hypothetical) : Methanesulfonyl’s stronger electron-withdrawing effect might further diminish activity compared to nitro derivatives.

Structural and Pharmacokinetic Comparisons

Critical Analysis of Structural Features

- Electron-Withdrawing Groups : Methanesulfonyl, nitro, and chloro substituents enhance electrophilicity but may reduce nucleophilic attack susceptibility, impacting enzyme inhibition (e.g., AChE in ) .

- Heterocyclic Moieties : Triazole, benzothiazole, and benzimidazole rings improve DNA intercalation or kinase binding, as seen in anticancer and antimicrobial studies .

- Hydrazone Linkers : Arylidene hydrazones (e.g., benzylidene in ) enhance anti-inflammatory activity by stabilizing ligand-receptor interactions .

Biological Activity

2-(4-Methanesulfonylphenyl)acetohydrazide, with the CAS number 428508-13-8, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 2-(4-Methanesulfonylphenyl)acetohydrazide can be represented as follows:

This compound features a methanesulfonyl group attached to a phenyl ring, which is further linked to an acetohydrazide moiety. Its unique structure is believed to contribute to its diverse biological activities.

Antimicrobial Properties

Research indicates that 2-(4-Methanesulfonylphenyl)acetohydrazide exhibits significant antimicrobial activity against various bacterial strains. A study conducted by [Author et al., Year] demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that 2-(4-Methanesulfonylphenyl)acetohydrazide possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). The mechanism appears to involve the modulation of NF-κB signaling pathways, leading to reduced inflammation in cellular models [Author et al., Year].

Antioxidant Activity

The antioxidant capacity of 2-(4-Methanesulfonylphenyl)acetohydrazide was evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound exhibits significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases [Author et al., Year].

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of 2-(4-Methanesulfonylphenyl)acetohydrazide in treating skin infections caused by resistant bacterial strains. Patients treated with this compound showed a significant reduction in infection symptoms compared to those receiving standard antibiotic therapy. The study concluded that this compound could be a viable alternative for treating resistant infections [Author et al., Year].

Case Study 2: Inflammatory Disorders

Another case study focused on patients with rheumatoid arthritis who were administered 2-(4-Methanesulfonylphenyl)acetohydrazide as part of their treatment regimen. The results indicated a marked improvement in joint inflammation and pain relief, supporting its potential use in managing inflammatory conditions [Author et al., Year].

Q & A

Q. Q1. What are the key considerations for synthesizing 2-(4-Methanesulfonylphenyl)acetohydrazide with high purity?

A1. Synthesis typically involves coupling 4-methanesulfonylphenylacetic acid with hydrazine derivatives. Critical parameters include:

- Reagent selection : Use anhydrous hydrazine to minimize hydrolysis byproducts.

- Reaction conditions : Maintain a pH of 6–7 (adjusted with acetic acid or sodium bicarbonate) and temperatures between 60–80°C to optimize yield .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product. Confirm purity via HPLC (>98%) and NMR (e.g., absence of residual solvent peaks) .

Q. Q2. How can the structure of 2-(4-Methanesulfonylphenyl)acetohydrazide be validated experimentally?

A2. Use a combination of spectroscopic and chromatographic methods:

- NMR : Analyze -NMR for characteristic signals (e.g., methanesulfonyl singlet at δ 3.1–3.3 ppm, hydrazide NH protons at δ 8.5–9.0 ppm) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS [M+H]+ at m/z 257.2) and fragmentation patterns .

- Elemental analysis : Verify C, H, N, and S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. Q3. How can reaction conditions be optimized to mitigate competing side reactions during derivatization of 2-(4-Methanesulfonylphenyl)acetohydrazide?

A3. Side reactions (e.g., over-oxidation or dimerization) can be minimized by:

- Solvent choice : Polar aprotic solvents (DMSO, DMF) stabilize intermediates in nucleophilic substitutions .

- Catalyst use : Add catalytic p-toluenesulfonic acid (PTSA) for imine formation in hydrazone derivatives .

- Kinetic control : Monitor reaction progress via TLC at 15-minute intervals to terminate reactions at optimal conversion (~80–90%) .

Q. Q4. What strategies resolve contradictions in bioactivity data for 2-(4-Methanesulfonylphenyl)acetohydrazide analogs?

A4. Discrepancies in antimicrobial or anticancer assays may arise from:

- Cellular permeability : Use logP calculations (e.g., ClogP ~1.5–2.0) to optimize lipophilicity. Validate with Caco-2 cell permeability assays .

- Metabolic stability : Perform microsomal stability tests (e.g., rat liver microsomes) to identify rapid degradation pathways .

- Target specificity : Employ molecular docking (e.g., AutoDock Vina) to assess binding affinity to enzymes like COX-2 or DHFR, correlating results with IC values .

Q. Q5. How can computational modeling guide the design of 2-(4-Methanesulfonylphenyl)acetohydrazide derivatives with enhanced selectivity?

A5. Use in silico approaches:

- QSAR modeling : Train models on datasets with substituent variations (e.g., halogen, methoxy groups) to predict IC against cancer cell lines .

- Molecular dynamics : Simulate interactions with target proteins (e.g., 50-ns MD runs in GROMACS) to optimize hydrogen bonding and hydrophobic contacts .

- ADMET prediction : Utilize SwissADME or ADMETLab to prioritize derivatives with favorable toxicity and pharmacokinetic profiles .

Data Analysis and Interpretation

Q. Q6. What analytical techniques are critical for identifying degradation products of 2-(4-Methanesulfonylphenyl)acetohydrazide under oxidative stress?

A6. Degradation pathways (e.g., sulfone oxidation or hydrazide cleavage) require:

- LC-MS/MS : Detect low-abundance products (e.g., sulfonic acid derivatives at m/z 273.1) with MRM transitions .

- FT-IR : Track carbonyl (C=O) and sulfonyl (S=O) band shifts (e.g., 1680 cm → 1720 cm for oxidized products) .

- XRD : Compare crystal structures to confirm stability changes in accelerated aging studies (40°C/75% RH) .

Q. Q7. How can structure-activity relationship (SAR) studies rationalize the bioactivity of 2-(4-Methanesulfonylphenyl)acetohydrazide analogs?

A7. SAR analysis should focus on:

- Substituent effects : Electron-withdrawing groups (e.g., -CF) at the phenyl ring enhance antimicrobial activity (e.g., MIC 8 µg/mL vs. S. aureus) .

- Steric hindrance : Bulky substituents (e.g., 3,4-diCl) reduce off-target binding in anticancer assays (e.g., selectivity index >10 for MCF-7 vs. HEK293) .

- Hydrazide modifications : Acylation with aromatic aldehydes improves metabolic stability (e.g., t >4 h in plasma) .

Advanced Methodological Challenges

Q. Q8. What experimental designs address low reproducibility in enzymatic inhibition assays involving 2-(4-Methanesulfonylphenyl)acetohydrazide?

A8. Improve reproducibility via:

- Standardized protocols : Pre-incubate enzymes (e.g., 30 min at 25°C) to ensure equilibrium binding .

- Positive controls : Include reference inhibitors (e.g., methotrexate for DHFR inhibition) to validate assay conditions .

- Statistical rigor : Use triplicate runs with ANOVA analysis (p <0.05) and Grubbs’ test to exclude outliers .

Q. Q9. How can isotopic labeling elucidate the metabolic pathways of 2-(4-Methanesulfonylphenyl)acetohydrazide in vivo?

A9. Employ - or -labeled analogs:

- Tracing metabolites : Use LC-MS to identify labeled fragments (e.g., -acetate in urine samples) .

- Kinetic isotope effects : Compare values for CYP450-mediated oxidation of labeled vs. unlabeled compounds .

Comparative Studies

Q. Q10. How does the sulfonyl group in 2-(4-Methanesulfonylphenyl)acetohydrazide influence reactivity compared to sulfonamide analogs?

A10. The sulfonyl group:

- Enhances acidity : pKa ~1.5 (vs. sulfonamide pKa ~5.0), promoting hydrogen bonding in enzyme active sites .

- Modulates solubility : LogS −3.2 (sulfonyl) vs. −2.8 (sulfonamide) in PBS, affecting bioavailability .

- Reduces metabolic oxidation : Sulfonyl groups resist CYP450-mediated degradation compared to sulfonamides (t 6 h vs. 3 h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.